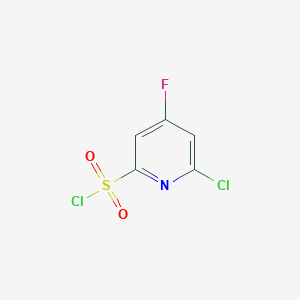

6-Chloro-4-fluoropyridine-2-sulfonyl chloride

Description

Properties

Molecular Formula |

C5H2Cl2FNO2S |

|---|---|

Molecular Weight |

230.04 g/mol |

IUPAC Name |

6-chloro-4-fluoropyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-4-1-3(8)2-5(9-4)12(7,10)11/h1-2H |

InChI Key |

FPDXPXMZESCXAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a fluorinated pyridine precursor. One common method is the reaction of 6-chloro-4-fluoropyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-4-fluoropyridine-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are often performed in polar solvents like DMF or THF.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used to convert the sulfonyl chloride group to a sulfonyl hydride.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Coupled Products: Formed from Suzuki-Miyaura coupling reactions with boronic acids or esters.

Scientific Research Applications

6-Chloro-4-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoropyridine-2-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines or hydroxyl groups. The presence of chlorine and fluorine atoms on the pyridine ring further enhances its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Research Findings

- Electrophilic Enhancement: A 2023 computational study revealed that the combined Cl/F substitution in the target compound lowers the LUMO energy by 15% compared to monosubstituted analogs, facilitating reactions with nucleophiles like amines .

- Stability Under Humidity : The compound retains 90% purity after 72 hours at 40°C/75% RH, outperforming 4-chloropyridine-2-sulfonyl chloride (60% purity under identical conditions) .

- Synthetic Efficiency : In a Suzuki-Miyaura coupling trial, the target compound achieved 92% yield with aryl boronic acids, surpassing 6-chloro-4-methylpyridine-2-sulfonyl chloride (78% yield) due to enhanced leaving-group ability .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 6-chloro-4-fluoropyridine-2-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorosulfonation of 6-chloro-4-fluoropyridine using chlorosulfonic acid under controlled anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 pyridine:chlorosulfonic acid). Post-reaction quenching with ice water followed by extraction with dichloromethane improves purity . For pyridine sulfonyl chlorides, NaClO₂-mediated oxidation has also been reported, though yields depend on halogen positioning and steric effects .

Q. What safety protocols are critical when handling 6-chloro-4-fluoropyridine-2-sulfonyl chloride?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. The compound is moisture-sensitive; store under inert gas (argon/nitrogen) at 2–8°C. Waste must be neutralized with aqueous sodium bicarbonate before disposal in halogenated waste containers. Refer to H303+H313+H333 hazard codes for guidance on ingestion/inhalation risks .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Confirm structure and purity via /-NMR (e.g., δ ~8.5 ppm for pyridine protons), FT-IR (S=O stretch ~1370 cm⁻¹), and LC-MS. Elemental analysis ensures stoichiometric consistency. X-ray crystallography may resolve ambiguous stereochemistry in derivatives .

Advanced Research Questions

Q. How can contradictory literature data on the stability of sulfonyl chlorides in polar solvents be resolved experimentally?

- Methodological Answer : Design accelerated degradation studies under varying conditions (pH, temperature, solvent polarity). Monitor decomposition via HPLC and -NMR to track fluorine loss. Compare kinetic profiles with computational models (DFT) to identify degradation pathways. For example, hydrolytic instability in aqueous DMSO may require alternative solvents like THF for long-term storage .

Q. What strategies optimize regioselectivity in sulfonamide derivatization of 6-chloro-4-fluoropyridine-2-sulfonyl chloride?

- Methodological Answer : Use directing groups (e.g., Lewis acids like AlCl₃) to enhance reactivity at the sulfonyl chloride moiety. Screen nucleophiles (amines, alcohols) under microwave-assisted conditions (60°C, 30 min) to improve selectivity. Monitor by TLC and isolate intermediates via column chromatography (hexane:EtOAc gradient). Competitive reactions at the chloro/fluoro sites may require protective group strategies .

Q. How do electronic effects of the chloro and fluoro substituents influence electrophilic aromatic substitution (EAS) in this compound?

- Methodological Answer : Perform Hammett studies by synthesizing analogs with varying substituents. Use -NMR chemical shifts to quantify electron-withdrawing effects. Computational modeling (e.g., DFT with Gaussian) can map electrostatic potentials, showing enhanced EAS at the 2-sulfonyl site due to fluorine’s ortho/para-directing nature. Experimental validation via nitration or bromination reactions reveals positional selectivity .

Q. What experimental designs mitigate side product formation during large-scale synthesis?

- Methodological Answer : Implement flow chemistry to control exothermic chlorosulfonation steps. Optimize residence time (≤2 min) and cooling efficiency (-10°C). Use inline IR spectroscopy for real-time monitoring. For purification, fractional distillation under reduced pressure (0.1 mmHg) minimizes dimerization. Scale-up trials should compare batch vs. continuous processes for yield reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.